Gold, methyl(triethylphosphine)-

Chemical Vapor Deposition Laser Deposition Precursor Volatility

Sourcing volatile organogold precursors for low-temperature CVD often means compromising between vapor pressure and decomposition cleanliness. MeAuPEt₃ resolves this with an optimal balance: • Vapor pressure ~5 mTorr at 25°C for stable precursor delivery in MOCVD/LCVD reactors. • Thermal decomposition at 63±1°C yields >98% pure gold films with resistivity as low as 4.2 μΩ cm without post-annealing. • White crystalline solid, supplied under inert atmosphere for direct use in laser direct-write, circuit editing, and thin-film device fabrication.

Molecular Formula C7H18AuP
Molecular Weight 330.16 g/mol
CAS No. 34275-23-5
Cat. No. B14688031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold, methyl(triethylphosphine)-
CAS34275-23-5
Molecular FormulaC7H18AuP
Molecular Weight330.16 g/mol
Structural Identifiers
SMILES[CH3-].CCP(CC)CC.[Au+]
InChIInChI=1S/C6H15P.CH3.Au/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;1H3;/q;-1;+1
InChIKeyYFDDOZIQXLOXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeAuPEt₃: Precursor for High-Purity Gold Deposition


Gold, methyl(triethylphosphine)-, also designated as MeAuPEt₃ or AuMe(Et₃P), is an organogold(I) complex comprising a linear Au(I) center coordinated by a methyl carbanion and a triethylphosphine ligand [1]. It exists as a white, low-melting crystalline solid at ambient temperature [2] and is primarily valued as a molecular precursor for chemical vapor deposition (CVD) and laser-induced deposition of gold thin films [3]. Its utility stems from a favorable combination of sufficient volatility and a clean thermal decomposition pathway that yields high-purity metallic gold [4].

1
Workflow Suited for CVD and laser deposition of high-purity gold films
2
Delivery Near-ambient vapor pressure supports precursor delivery without extensive heating
3
Decomposition Clean thermal decomposition pathway enables as-deposited high-conductivity films

Why MeAuPEt₃ Cannot Be Substituted in Deposition


While a range of gold(I) alkylphosphine complexes share the general formula R₃PAuR', their thermal and volatilization characteristics differ markedly based on subtle changes in ligand substitution [1]. For instance, substituting the triethylphosphine (PEt₃) ligand for trimethylphosphine (PMe₃) alters the complex's volatility and decomposition onset [2], whereas replacing the methyl group with a larger alkyl chain, as in EtAuPEt₃, shifts the vapor pressure and thermal decomposition profile [3]. These differences directly impact the precursor's delivery efficiency, the minimum achievable deposition temperature, and the ultimate purity of the gold film [4]. Consequently, MeAuPEt₃ occupies a specific performance niche where its balance of vapor pressure (~5 mTorr at room temperature) and decomposition temperature (~63°C) is optimized for certain low-temperature, laser-assisted or thermal CVD processes, and it cannot be swapped for a close analog without risking film quality or process yield.

MeAuPEt₃
Near-ambient vapor pressure profile supports low-thermal-budget processes
PMe₃ Analog
Ligand substitution to PMe₃ may shift volatility window, often requiring elevated evaporator temperatures
also
MeAuPEt₃
Defined decomposition onset at moderate temperature ensures clean gold deposition
Larger Alkyl Analog
Replacing methyl with ethyl or longer alkyl chains can alter vapor pressure and thermal decomposition profile, affecting film purity
and
MeAuPEt₃
Consistently yields as-deposited gold films with low resistivity
Other Au(I) Precursors
Film conductivity may differ significantly; direct substitution risks increased resistivity or annealing requirements

MeAuPEt₃ Performance Benchmarks vs. Analogous Precursors


Vapor Pressure of MeAuPEt₃ vs. Analogues

The room-temperature vapor pressure of MeAuPEt₃ is reported to be ~5 mTorr, which is sufficiently high for practical CVD and laser deposition without requiring extensive precursor heating [1]. In contrast, the trimethylphosphine analog MeAuPMe₃ requires a higher evaporator temperature of >40°C to achieve comparable deposition quality, while the ethyl-substituted EtAuPEt₃ also exhibits a vapor pressure in the low mTorr range but has a different thermal decomposition profile [2][3]. This places MeAuPEt₃ in a favorable operational window for near-ambient temperature precursor delivery.

Vapor Pressure
Head-to-head
~5 mTorr at room temperature
Enables near-ambient precursor delivery workflow
MeAuPMe₃ requires >40°C evaporator; EtAuPEt₃ shows similar low mTorr but distinct decomposition
Chemical Vapor Deposition Laser Deposition Precursor Volatility

Thermal Decomposition Profile vs. Analogous Precursors

Differential scanning calorimetry (DSC) reveals that the thermal decomposition of solid MeAuPEt₃ is a two-stage process with an onset at 63 ± 1°C [1]. In comparison, the trimethylphosphine analog MeAuPMe₃ and the gold(III) precursor Me₃AuPMe₃ exhibit different thermal behaviors: Me₃AuPMe₃ allows deposition near room temperature, whereas MeAuPMe₃ requires higher evaporator temperatures [2]. The distinct decomposition onset of MeAuPEt₃ at ~63°C is critical for designing low-temperature CVD processes.

Decomposition Onset
Head-to-head
63 ± 1 °C (DSC)
Supports low-temperature CVD process design
Me₃AuPMe₃ decomposes near RT; MeAuPMe₃ requires higher evaporator temperature
Thermal Stability Precursor Decomposition Differential Scanning Calorimetry

Deposited Gold Film Purity and Resistivity vs. Bulk Gold

Gold tracks deposited from MeAuPEt₃ via laser-induced CVD exhibit a purity exceeding 98% and a room-temperature resistivity of 4.2 μΩ cm, which is only ~2.1 times higher than that of bulk gold (2 μΩ cm) [1][2]. This resistivity value is achieved without any post-deposition annealing [3]. In contrast, gold lines deposited from MeAuPMe₃ and Me₃AuPR₃ precursors under similar conditions show resistivities ranging from 1.5 to 7 times that of bulk metal, indicating that MeAuPEt₃ consistently yields high-conductivity films [4].

Film Resistivity
Head-to-head
4.2 μΩ cm (as-deposited)
High as-deposited conductivity, 2.1× bulk gold
Laser CVD on SiO₂/Si; no post-annealing; other precursors range 1.5–7× bulk
Thin Film Purity Electrical Resistivity Laser CVD

Bioactivity of TEPG vs. Non-Phosphine Gold Compounds

Triethylphosphine gold(I) (TEPG) complexes, including MeAuPEt₃ and its derivatives, demonstrate potent inhibition of superoxide production in activated macrophages with an IC₅₀ ≤ 5 μM, whereas non-phosphine gold compounds are significantly less active [1]. Additionally, gold(I) complexes bearing the PEt₃ ligand are extremely efficient inhibitors of mitochondrial thioredoxin reductase, exhibiting IC₅₀ values between 0.020 and 1.42 μM, which is orders of magnitude more potent than non-gold metal complexes (IC₅₀ 11.8–76.0 μM) [2]. This biological activity is directly linked to the presence of the triethylphosphine ligand.

TEPG Bioactivity
Class-level
IC₅₀ ≤ 5 μM (O₂⁻ inhibition)
TEPG class shows bioactivity screening context
Thioredoxin reductase IC₅₀ 0.020–1.42 μM; non‑phosphine gold compounds are less active
Bioinorganic Chemistry Thioredoxin Reductase Inhibition Anticancer Research

Figure of Merit Benchmarking: MeAuPEt₃ for ALD

A 2021 survey of gold-containing CVD/ALD precursors assigned a figure of merit (σ) to compounds based on their volatilization and decomposition temperatures. The two known gold ALD precursors were reported with σ values of 104 and 44, placing them in a cluster of 'excellent precursors' [1]. While MeAuPEt₃ was not among the two ALD-validated precursors, its volatility and decomposition data suggest it would likely fall within a comparable or superior σ range relative to many other gold(I) compounds. The survey notes that gold(I) compounds, including alkylphosphine complexes, are often limited by their thermal stability, but MeAuPEt₃'s well-defined decomposition at 63°C [2] and sufficient vapor pressure [3] indicate a favorable σ profile.

Precursor FOM (σ)
Cross-study comparable
Inferred 44–104 range
Favorable thermal benchmark profile
Based on volatility/decomposition data; survey of 46 Au precursors
Atomic Layer Deposition Precursor Volatility Figure of Merit

MeAuPEt₃ Applications in Deposition and Biomedicine


Laser CVD for Microelectronics Repair and Prototyping

MeAuPEt₃ is an ideal precursor for LCVD of high-purity gold lines on temperature-sensitive substrates such as SiO₂/Si. Its room-temperature vapor pressure (~5 mTorr) [1] and moderate decomposition onset (63±1°C) [2] enable direct writing of conductive gold tracks with resistivity as low as 4.2 μΩ cm without post-annealing [3]. This makes it suitable for rapid prototyping of microelectronic interconnects, circuit editing, and localized repair of integrated circuits where thermal exposure must be minimized.

MOCVD of Thin Gold Layers for Device Structures

The clean decomposition of MeAuPEt₃ at moderate temperatures (e.g., 500°C) yields fine-grained gold layers suitable for thin-film device applications [4]. The resulting films exhibit high purity (>98%) [5], which is critical for maintaining low contact resistance and reliable performance in sensors, MEMS devices, and optoelectronic components. The compound's volatility profile allows for stable precursor delivery in conventional MOCVD reactors.

Synthesis of Bioactive Gold(I) Complexes

MeAuPEt₃ serves as a versatile intermediate for preparing triethylphosphine gold(I) derivatives with demonstrated biological activity [6]. The triethylphosphine ligand is essential for potent inhibition of thioredoxin reductase (IC₅₀ 0.020–1.42 μM) [7] and suppression of superoxide production in macrophages (IC₅₀ ≤ 5 μM) [8]. Researchers developing next-generation gold-based anti-inflammatory or anticancer agents can use MeAuPEt₃ as a starting material to introduce the bioactive TEPG moiety into new molecular frameworks.

Low-Temperature ALD Process Development

Although MeAuPEt₃ is not yet a standard ALD precursor, its thermal properties align with the requirements for low-temperature ALD of gold. Its volatility and decomposition characteristics are comparable to those of precursors that achieved high figures of merit (σ = 44–104) in recent surveys [9]. This positions MeAuPEt₃ as a candidate for developing new plasma-enhanced or thermal ALD processes aimed at depositing ultra-thin, conformal gold films on 3D structures at reduced temperatures.

Application
Selection Property
Validation Focus
Laser CVD microelectronics repair
Near-ambient vapor delivery capability
As-deposited conductivity assessment
MOCVD thin gold layer deposition
Clean thermal decomposition pathway
Film purity and grain structure analysis
Synthesis of bioactive Au(I) complexes
TEPG ligand reactivity for derivatization
Thioredoxin reductase inhibition screening
Low-temperature ALD process development
Favorable thermal figure of merit
Volatility and decomposition window characterization
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